Cas no 2172569-05-8 (1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol)

1-(1-Amino-4,4-difluorocyclohexyl)cyclobutan-1-ol is a fluorinated cyclohexyl-cyclobutanol derivative with a primary amine functional group. Its unique structure, featuring both a difluorocyclohexyl and a hydroxyl-substituted cyclobutane moiety, offers distinct steric and electronic properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the amine and hydroxyl groups provide versatile sites for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its rigid, bicyclic framework contributes to conformational restraint, which can be advantageous in designing compounds with improved target selectivity.
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol structure
2172569-05-8 structure
Product name:1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
CAS No:2172569-05-8
MF:C10H17F2NO
MW:205.244889974594
CID:6389794
PubChem ID:165601367

1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
    • EN300-1642740
    • 2172569-05-8
    • Inchi: 1S/C10H17F2NO/c11-10(12)6-4-8(13,5-7-10)9(14)2-1-3-9/h14H,1-7,13H2
    • InChI Key: WXXGMNGVTKWERY-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CC1)(C1(CCC1)O)N)F

Computed Properties

  • Exact Mass: 205.12782049g/mol
  • Monoisotopic Mass: 205.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1642740-0.5g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
0.5g
$1440.0 2023-06-04
Enamine
EN300-1642740-0.05g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
0.05g
$1261.0 2023-06-04
Enamine
EN300-1642740-10.0g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
10g
$6450.0 2023-06-04
Enamine
EN300-1642740-0.25g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
0.25g
$1381.0 2023-06-04
Enamine
EN300-1642740-0.1g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
0.1g
$1320.0 2023-06-04
Enamine
EN300-1642740-1.0g
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
1g
$1500.0 2023-06-04
Enamine
EN300-1642740-10000mg
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
10000mg
$6450.0 2023-09-22
Enamine
EN300-1642740-5000mg
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
5000mg
$4349.0 2023-09-22
Enamine
EN300-1642740-500mg
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
500mg
$1440.0 2023-09-22
Enamine
EN300-1642740-100mg
1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol
2172569-05-8
100mg
$1320.0 2023-09-22

Additional information on 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol

Comprehensive Overview of 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol (CAS No. 2172569-05-8)

1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol is a specialized organic compound with a unique structural framework, combining a cyclobutanol moiety with a difluorocyclohexylamine group. This molecular architecture makes it a subject of significant interest in pharmaceutical and agrochemical research. The presence of both amino and hydroxyl functional groups enhances its potential as a versatile intermediate in synthetic chemistry. Researchers are particularly intrigued by its stereochemistry and the role of fluorine atoms in modulating its physicochemical properties, such as lipophilicity and metabolic stability.

In recent years, the demand for fluorinated compounds like 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol has surged due to their applications in drug discovery. Fluorination is a key strategy to improve bioavailability and target selectivity, addressing challenges in central nervous system (CNS) drug development. This compound’s cyclohexyl-cyclobutane hybrid structure also aligns with trends in fragment-based drug design, where rigid scaffolds are prized for their ability to mimic bioactive conformations. Notably, its CAS No. 2172569-05-8 serves as a critical identifier for regulatory and commercial purposes.

The synthesis of 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol often involves multi-step reactions, including nucleophilic substitution and reductive amination. Advanced techniques like asymmetric catalysis are employed to control stereocenters, ensuring high enantiomeric purity—a priority for pharmaceutical intermediates. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its structural integrity, while computational studies explore its molecular docking potential. These methodologies resonate with industry demands for green chemistry and process optimization, topics frequently searched in AI-driven drug discovery platforms.

Beyond pharmaceuticals, this compound’s agrochemical relevance is gaining traction. Fluorinated cyclohexyl derivatives are known to enhance pesticide efficacy by improving membrane permeability and resistance to degradation. As sustainability becomes a global focus, researchers investigate whether 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol can contribute to low-toxicity crop protection solutions—a hot topic in precision agriculture forums. Its dual functionality also sparks interest in material science, particularly for designing fluorinated polymers with tailored thermal stability.

From a commercial perspective, CAS No. 2172569-05-8 is cataloged by suppliers specializing in high-value building blocks. Procurement challenges, such as scale-up synthesis and regulatory compliance, are frequently discussed in chemical sourcing databases. The compound’s niche applications underscore the importance of collaborative R&D between academia and industry—a trend amplified by open innovation initiatives. As AI-powered literature mining tools grow, queries about its patent landscape or structure-activity relationships (SAR) have increased, reflecting its interdisciplinary appeal.

In conclusion, 1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol exemplifies the convergence of medicinal chemistry and sustainable technology. Its CAS No. 2172569-05-8 not only facilitates traceability but also anchors discussions on next-generation therapeutics and smart materials. For researchers navigating structure-based drug design or green synthesis, this compound offers a compelling case study in innovation at the molecular frontier.

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